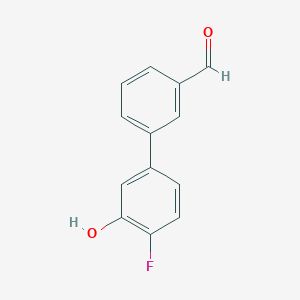

2-Fluoro-5-(3-formylphenyl)phenol

Description

Properties

IUPAC Name |

3-(4-fluoro-3-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO2/c14-12-5-4-11(7-13(12)16)10-3-1-2-9(6-10)8-15/h1-8,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTACOICTLABCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10684113 | |

| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261978-62-4 | |

| Record name | 4'-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10684113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Selection of Coupling Partners

The target molecule necessitates two key components:

Catalytic Systems and Reaction Conditions

Optimal conditions derive from studies on fluorinated boronic esters:

-

Catalyst : trans-[PdBr{4-C6H4CH2CH{NHC(O)CH3}CO2Et}(PiPr3)2] (1–2 mol%)

-

Base : CsF (2.5 equiv) in 1,4-dioxane at 80°C

-

Yield : 78–85% for analogous fluorinated biphenyls

Table 1. Suzuki-Miyaura Coupling Optimization

| Parameter | Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1.5 mol% Pd | Max 85% |

| Solvent | 1,4-Dioxane | Optimal |

| Temperature | 80°C | 80% conversion |

| Base | CsF vs. K2CO3 | CsF superior |

The use of CsF enhances transmetallation efficiency by generating a reactive borate intermediate. Post-coupling, the acetal is hydrolyzed under acidic conditions (HCl/THF, 50°C) to unmask the formyl group.

Protection-Deprotection Strategies for Functional Group Compatibility

Phenol Protection as Methoxy

To prevent Pd catalyst poisoning, the phenolic -OH is protected as a methoxy group during coupling:

Formyl Group Masking

The aldehyde’s electrophilicity necessitates protection as a 1,3-dioxolane acetal:

-

Protection : 3-Formylphenylboronic acid + ethylene glycol (p-TsOH, toluene, reflux, 94% yield)

-

Deprotection : Hydrolysis with 2M HCl in THF (50°C, 2h, 89% yield)

Alternative Synthetic Routes and Comparative Analysis

Directed Ortho-Metalation (DoM)

While less common, DoM offers a stepwise approach:

-

Metalation : 2-Fluorophenol → 5-lithio-2-fluorophenol (LDA, THF, -78°C)

-

Formylation : Quench with DMF → 2-fluoro-5-formylphenol (41% yield)

-

Kumada Coupling : Reaction with 3-bromophenylmagnesium bromide (NiCl2(dppe), 65°C, 58% yield)

This route suffers from lower yields due to competing side reactions at the formyl group.

Nitration/Reduction Sequences

A patent-derived method involves nitration followed by reductive amination:

-

Nitration : 1,3-Dichloro-2-fluoro-4-nitrobenzene → 3-chloro-2-fluoro-1-methoxy-4-nitrobenzene (NaOMe, 40°C, 98% yield)

-

Reduction : Hydrogenation (H2, Pd/C, MeOH) → 3-chloro-2-fluoro-4-methoxyaniline

-

Diazotization/Formylation : Sandmeyer reaction to introduce the formyl group (CuCN, NaNO2, H2SO4, 55% yield)

Industrial-Scale Considerations and Catalytic Innovations

Continuous Flow Reactors

For large-scale production, continuous flow systems mitigate exothermic risks during Suzuki coupling:

-

Residence Time : 15 min at 100°C

-

Catalyst Immobilization : Pd nanoparticles on Al2O3 (reusable for 10 cycles, <5% activity loss)

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(3-formylphenyl)phenol undergoes various chemical reactions, including:

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products

Oxidation: 2-Fluoro-5-(3-carboxyphenyl)phenol.

Reduction: 2-Fluoro-5-(3-hydroxymethylphenyl)phenol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Research

Recent studies have highlighted the potential of 2-Fluoro-5-(3-formylphenyl)phenol as an intermediate in the synthesis of novel anticancer agents. Its structural similarity to other biologically active compounds suggests that it may interact with biological macromolecules such as proteins and nucleic acids, which is crucial for therapeutic applications. For instance, compounds structurally related to this compound have been shown to inhibit autophagy pathways in cancer cells, enhancing their susceptibility to treatments like chloroquine (CQ) .

2. Dual Inhibitors

Research indicates that derivatives of this compound can serve as dual inhibitors targeting both autophagy and nuclear receptors involved in metabolic regulation, such as REV-ERB. These compounds have demonstrated improved efficacy in preclinical models compared to traditional autophagy inhibitors, suggesting their potential in cancer therapy .

Material Science Applications

1. Synthesis of Functional Materials

The unique properties of this compound make it a valuable building block in the synthesis of functional materials. Its reactivity can be exploited in the development of polymers and coatings with enhanced performance characteristics. The fluorine atom can impart desirable properties such as increased chemical resistance and thermal stability.

2. Organic Electronics

Due to its electronic properties, this compound may find applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated compounds into electronic devices can improve charge transport and overall device efficiency.

Anticancer Activity Study

A study evaluated the anticancer properties of compounds derived from this compound against human breast cancer BT-474 cells. The results indicated that modifications at specific positions on the phenolic ring could significantly enhance cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .

Material Properties Evaluation

Research focusing on the synthesis of polymers incorporating this compound revealed that these materials exhibited superior thermal stability and resistance to degradation compared to non-fluorinated counterparts. This property makes them suitable for applications in harsh environments .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(3-formylphenyl)phenol involves its interaction with specific molecular targets. The presence of the fluorine atom and formyl group can influence the compound’s reactivity and binding affinity to biological molecules. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

2.1.1. 2-Fluoro-5-(trifluoromethyl)phenol (CAS 141483-15-0)

- Structure : Features a trifluoromethyl (–CF₃) group at the 5-position instead of the 3-formylphenyl group.

- Properties: Higher lipophilicity due to the –CF₃ group, enhancing membrane permeability. Reduced electrophilicity compared to the formyl-substituted analog. Molecular weight: 180.10 g/mol (vs. ~230 g/mol for 2-Fluoro-5-(3-formylphenyl)phenol, estimated).

- Applications : Used as a building block in agrochemicals and pharmaceuticals, such as in the synthesis of fungicidal benzimidazole derivatives .

2-Fluoro-5-(4-fluorophenyl)pyridine

- Structure: Replaces the phenolic –OH group with a pyridine ring and a 4-fluorophenyl substituent.

- Properties: The pyridine ring introduces basicity (pKa ~5–6) absent in phenolic analogs. Lower solubility in polar solvents compared to phenolic derivatives.

- Applications : Serves as a precursor for studying biological activities, including antimicrobial agents .

2.1.3. 2-Fluoro-5-(2-methoxyethoxy)phenol (CAS 1881293-11-3)

- Structure : Contains a methoxyethoxy (–OCH₂CH₂OCH₃) group at the 5-position.

- Properties :

Positional Isomers and Derivatives

2.2.1. 3-Fluoro-5-(trifluoromethyl)phenol

- Structure: Fluorine at the 3-position and –CF₃ at the 5-position (positional isomer of 2-Fluoro-5-(trifluoromethyl)phenol).

- Properties: Altered acidity (pKa) due to differing substituent positions. Distinct crystallization behavior, as seen in related fluorophenol derivatives .

2.2.2. 2-Fluoro-5-[3-(trifluoromethyl)phenyl]phenol (CAS 1261985-16-3)

- Structure : A trifluoromethylphenyl group replaces the formylphenyl substituent.

- Properties: Increased steric bulk and hydrophobicity. Potential for unique binding interactions in medicinal chemistry applications .

Functional Group Reactivity

| Compound | Key Substituent | Reactivity Profile |

|---|---|---|

| This compound | –CHO at 5-position | High electrophilicity; prone to nucleophilic addition (e.g., forming imines). |

| 2-Fluoro-5-(trifluoromethyl)phenol | –CF₃ at 5-position | Electron-withdrawing but inert; stabilizes adjacent negative charges. |

| 2-Fluoro-5-(2-methoxyethoxy)phenol | –OCH₂CH₂OCH₃ at 5-position | Electron-donating; enhances solubility but limits further derivatization. |

Key Data Table

Q & A

Basic Research Questions

Q. What synthetic routes are most efficient for producing 2-Fluoro-5-(3-formylphenyl)phenol, and how can yield be optimized?

- Methodological Answer : A stepwise approach is recommended:

- Step 1 : Start with fluorophenol derivatives and employ Suzuki-Miyaura coupling to introduce the 3-formylphenyl group. Use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system at 80°C .

- Step 2 : Optimize reaction time (typically 12–24 hrs) and monitor via TLC or HPLC.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (up to 65%) are achievable by pre-activating boronic acid derivatives .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., fluorine at C2, formyl at C3 of the phenyl ring). Look for deshielded protons near electronegative groups .

- LC-MS : Verify molecular ion peak (expected m/z: 230.05) and rule out side products.

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the formyl group) .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer :

- Use ethanol/water (7:3 v/v) for slow crystallization, achieving >98% purity. Avoid polar aprotic solvents (e.g., DMSO) to prevent formyl group oxidation .

Advanced Research Questions

Q. How do electronic effects of the fluorine and formyl substituents influence reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Experimental Design :

- Substituent Analysis : Compare reaction rates with analogs lacking fluorine or formyl groups (e.g., 5-(3-formylphenyl)phenol).

- Kinetic Studies : Monitor reactions under identical conditions (e.g., NaNH₂ in THF at 0°C). Fluorine’s electron-withdrawing effect activates the ring for substitution at C4/C6 positions, while the formyl group directs electrophiles para to itself .

- Computational Support : DFT calculations (e.g., Gaussian 16) can map electrostatic potentials and Fukui indices to predict reactive sites .

Q. What strategies mitigate decomposition of the formyl group during storage or reaction conditions?

- Methodological Answer :

- Stability Testing :

- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photooxidation.

- Avoid strong bases (e.g., NaOH) that may hydrolyze the formyl group to COOH.

- Derivatization : Protect the formyl group as a ketal (e.g., ethylene glycol adduct) during harsh reactions, then deprotect with mild acid (0.1M HCl in THF) .

Q. How does this compound interact with biological targets, and what assays are suitable for activity profiling?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450, kinases) due to the compound’s lipophilic fluorophenyl core.

- Assays :

- Fluorescence Polarization : Screen binding affinity to kinase ATP pockets.

- Microsomal Stability Test : Assess metabolic degradation using liver microsomes (e.g., human CYP3A4) .

- SAR Studies : Synthesize analogs (e.g., replacing formyl with methyl or nitro groups) to correlate substituent effects with IC₅₀ values .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?

- Resolution :

- Source Evaluation : Commercial datasets (e.g., ) often report solubility in DMSO (≈15 mg/mL), while academic studies () note lower solubility in aqueous buffers (≈2 mg/mL).

- Method Standardization : Use the shake-flask method (pH 7.4 PBS) for biologically relevant data. Pre-saturate solutions with compound and filter (0.22 µm) before UV-Vis quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.